benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Beschreibung
Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a synthetic organic compound featuring a cyclopenta[c]chromen core fused with a benzopyran system. The 4-oxo group introduces a ketone functionality, while the benzyl ester at the 7-position enhances lipophilicity. Structural analogs often vary in substituents, ester groups, or fused heterocycles, leading to differences in physicochemical and biological properties .
Eigenschaften
IUPAC Name |
benzyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c22-20(25-12-14-5-2-1-3-6-14)13-24-15-9-10-17-16-7-4-8-18(16)21(23)26-19(17)11-15/h1-3,5-6,9-11H,4,7-8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPNABLDUWDTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen Ring: The initial step involves the cyclization of appropriate precursors to form the chromen ring structure.
Introduction of the Oxo Group: The oxo group is introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the chromen derivative with benzyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Aromatic substitution reactions can modify the benzyl group or the chromen ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Biological Activities
-
Anti-inflammatory Properties :
- Research indicates that benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate can inhibit enzymes involved in inflammatory processes. This inhibition may reduce the production of pro-inflammatory cytokines and mediators.
-
Antioxidant Activity :
- The compound exhibits significant antioxidant properties that protect cells from oxidative stress by scavenging free radicals. This activity is crucial for preventing cellular damage associated with various diseases.
-
Anticancer Potential :
- In vitro studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways that control cell survival and death . For example, preliminary investigations have shown that related coumarin derivatives possess potent activity against breast cancer cell lines such as MCF-7 .
Research Case Studies
Several studies have investigated the biological activities and mechanisms of action of this compound:
- In Vitro Anticancer Studies :
-
Mechanism Elucidation :
- Research highlights the compound's ability to modulate receptor activity and interact with specific enzymes involved in metabolic pathways. This modulation could lead to significant therapeutic effects in managing inflammatory diseases and cancer.
Wirkmechanismus
The mechanism of action of benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure Modifications
tert-Butyl [(6-Methyl-4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)Oxy]Acetate
- Key Differences :
- Substituents : A tert-butyl ester replaces the benzyl group, and a methyl group is introduced at the 6-position of the cyclopenta[c]chromen core.
- Impact :
- The 6-methyl group may hinder metabolic oxidation, extending half-life compared to the parent compound.
(1R,2S)-Methyl 1-(4-Chlorophenyl)-3-Oxo-1,2,3,4-Tetrahydrocyclopenta[b]Indole-2-Carboxylate
- Key Differences :
- Core Structure : Cyclopenta[b]indole replaces cyclopenta[c]chromen, introducing an indole nitrogen.
- Substituents : A 4-chlorophenyl group and methyl ester are present.
- Impact :
- The indole nitrogen enables hydrogen bonding, enhancing solubility compared to the chromen system.
- The 4-chlorophenyl group may improve receptor affinity due to hydrophobic interactions .
Ester Group Variations
Benzyl Ester vs. tert-Butyl Ester
- Benzyl Ester: Higher lipophilicity (logP ~3.5 estimated), favoring membrane permeability. Susceptible to hydrogenolysis, enabling targeted prodrug activation.
- tert-Butyl Ester :
N-{[(4-Oxo-1,2,3,4-Tetrahydrocyclopenta[c]chromen-7-yl)Oxy]Acetyl}Norvaline
- Key Feature: The ester is replaced with a norvaline-linked acetyl group.
- Impact: Introduces a carboxylic acid moiety, increasing polarity (logP ~1.8 estimated). Potential for enhanced bioavailability and renal clearance .
Functional Group Additions
Trifluoromethyl and Cyclopentyl Substituents
- Example : (R)-2-(7-((4-Cyclopentyl-3-(Trifluoromethyl)Benzyl)Oxy)-1,2,3,4-Tetrahydrocyclopenta[b]Indol-3-yl)Acetic Acid
- Key Features : Trifluoromethyl (electron-withdrawing) and cyclopentyl (hydrophobic) groups.
- Impact :
- Trifluoromethyl enhances metabolic stability and binding affinity.
- Cyclopentyl improves lipophilicity (logP ~4.2), favoring CNS penetration .
Physicochemical and Pharmacological Properties
Solubility and Stability
Pharmacological Insights
- Antioxidant Potential: Structural similarity to caffeic acid derivatives () suggests possible radical-scavenging activity.
- Receptor Binding : The trifluoromethyl group in ’s compound mimics tyrosine kinase inhibitor motifs, hinting at anticancer applications.
- Prodrug Potential: Benzyl esters (e.g., ’s hydrolysis method) are cleavable in vivo, making the target compound a candidate for prodrug design.
Biologische Aktivität
Benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Structural Overview
The compound features a chromene framework with a benzyl group and an ester functional group. The unique combination of these moieties allows for diverse interactions within biological systems. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may bind to specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors, affecting signal transduction pathways that are crucial for various physiological processes.
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thereby reducing oxidative stress in cells.
Antioxidant Activity
Research indicates that compounds with similar structures often show significant antioxidant properties. This compound's ability to scavenge free radicals can be quantitatively assessed using assays such as DPPH and ABTS. Preliminary studies suggest that it may outperform some known antioxidants in specific assays.
Anti-inflammatory Effects
Chromene derivatives have been documented for their anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have shown dose-dependent reductions in inflammatory markers when cells are treated with this compound.
Anticancer Potential
Initial studies suggest that this compound could have anticancer properties. In vitro assays on cancer cell lines indicate that it may induce apoptosis and inhibit cell proliferation. The specific pathways involved are still under investigation but are likely related to its effects on cell cycle regulation and apoptosis signaling pathways.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant Activity | Demonstrated significant free radical scavenging ability compared to standard antioxidants. |
| Study 2 | Anti-inflammatory Effects | Showed inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values in the low micromolar range. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves multi-step organic reactions, including Peckmann condensation to form the chromene core, followed by alkylation or esterification to introduce substituents. Key variables include:
- Temperature : 60–80°C for condensation steps to avoid side reactions.
- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions for ester formation.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Yield Optimization : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring intermediate purity. Final yields range from 45–70%, depending on substituent complexity .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. Key signals include δ 4.3–4.7 ppm (acetate OCH₂) and δ 6.8–7.4 ppm (aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 403.12) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
- Data Discrepancy Analysis :
- Bioassay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., COX-2 selectivity) can alter IC₅₀ values. Normalize data using reference inhibitors (e.g., aspirin for anti-inflammatory assays) .
- Solubility Effects : Poor aqueous solubility may underreport activity. Use co-solvents (e.g., DMSO ≤0.1%) or liposomal formulations to enhance bioavailability .
- Structural Analog Comparison : Compare with derivatives (e.g., trifluoromethyl or methoxy-substituted analogs) to identify substituent-specific trends .
Q. How does the electronic configuration of the chromene core influence reactivity and target binding?
- Computational Insights :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. The 4-oxo group acts as an electron-deficient center, facilitating interactions with serine hydrolases .
- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) . The benzyl ester group enhances hydrophobic interactions in the active site (docking scores: −8.5 to −9.2 kcal/mol) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., kₐ = 1.2 × 10⁵ M⁻¹s⁻¹, k_d = 0.03 s⁻¹) to quantify target affinity .
Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they mitigated?
- Scale-Up Hurdles :
- Purification : Column chromatography becomes impractical at >10g scales. Switch to recrystallization (solvent: ethyl acetate/hexane) or centrifugal partition chromatography .
- Byproduct Formation : Monitor intermediates via LC-MS to detect side products (e.g., di-ester derivatives) early. Optimize stoichiometry (e.g., 1.2:1 molar ratio for acylating agents) .
- Stability Testing :
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity to identify degradation pathways (e.g., ester hydrolysis to acetic acid) .
Critical Research Gaps
- Metabolic Stability : Limited data on cytochrome P450 interactions (e.g., CYP3A4/2D6). Use liver microsomes or hepatocyte assays to predict clearance rates .
- In Vivo Efficacy : Most studies are in vitro. Prioritize rodent models (e.g., carrageenan-induced inflammation) to validate therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
